a-D-Galactose pentaacetate

Description

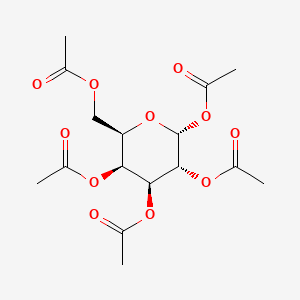

Alpha-d-Galactose pentaacetate is a chemical compound with the molecular formula C16H22O11 and a molecular weight of 390.3393 . It is a derivative of galactose, a type of sugar, where all five hydroxyl groups are acetylated.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263372 | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-59-1 | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis via Direct Acetylation of α-D-Galactose

The most common method for synthesizing α-D-galactose pentaacetate involves the direct acetylation of α-D-galactose using acetic anhydride in the presence of a catalyst. This reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups on the galactose molecule are replaced by acetyl groups.

Reaction Conditions and Catalysts

The acetylation is typically conducted under anhydrous conditions to prevent hydrolysis of acetic anhydride. Pyridine or sulfuric acid serves as a catalyst, with pyridine also acting as an acid scavenger. A representative reaction is:

$$

\alpha\text{-D-Galactose} + 5\ (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \alpha\text{-D-Galactose pentaacetate} + 5\ \text{CH}_3\text{COOH}

$$

Key parameters include:

Purification and Recrystallization

Post-reaction, the crude product is neutralized with sodium bicarbonate or sodium acetate to deactivate residual catalyst. Solvents like acetic acid or toluene are distilled off, and the residue is recrystallized using aqueous isopropanol or methanol to achieve ≥98% purity.

Table 1: Typical Yields and Purity from Direct Acetylation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (GC, %) |

|---|---|---|---|---|

| Pyridine | 80 | 4 | 85 | 98.5 |

| H$$2$$SO$$4$$ | 100 | 3 | 78 | 97.8 |

| ZnCl$$_2$$ | 95 | 4 | 68 | 99.2 |

Industrial-Scale Production Using Mixed Glucose Pentaacetate

A patented method optimizes cost-efficiency by utilizing mixed α/β-glucose pentaacetate byproducts as starting materials. This approach reduces waste and leverages existing industrial processes.

Reaction Protocol

- Dissolution : Mixed glucose pentaacetate (α:β ≈ 1:1) is dissolved in acetic anhydride or glacial acetic acid.

- Catalytic Isomerization : Sulfuric acid or perchloric acid (0.01–0.2 eq.) is added to promote anomerization, favoring the α-configuration.

- Neutralization and Solvent Recovery : Sodium bicarbonate neutralizes the catalyst, and solvents are distilled under reduced pressure.

- Recrystallization : The residue is recrystallized in aqueous isopropanol, yielding α-D-galactose pentaacetate with >99% anomeric purity.

Table 2: Performance of Industrial-Scale Batches (2000 L Reactor)

| Starting Material Purity (GC, %) | Catalyst | Yield (%) | Final Purity (GC, %) |

|---|---|---|---|

| 51.6 | Tosic acid | 68.8 | 99.2 |

| 47.8 | HClO$$_4$$ | 79.2 | 99.8 |

| 51.2 | ZnCl$$_2$$ | 70.6 | 99.3 |

Anomerization and Selective Crystallization

β-D-Galactose pentaacetate can be converted to the α-anomer via acid-catalyzed anomerization. Stannic chloride (SnCl$$_4$$) in chloroform induces dissociation of the C1-acetoxy group, enabling reconfiguration to the thermodynamically stable α-form.

Quality Control and Specifications

Industrial-grade α-D-galactose pentaacetate must meet stringent criteria:

Table 3: Standard Specifications

| Parameter | Specification |

|---|---|

| Appearance | White crystalline powder |

| Assay (GC) | ≥98.0% |

| Melting Point | 112–114°C |

| Specific Rotation (c=1, CHCl$$_3$$) | +103° to +107° |

| Water Content | ≤1.0% |

| Residue on Ignition | ≤0.1% |

Challenges and Innovations

Byproduct Management

The β-anomer and partially acetylated derivatives are common impurities. Zeolite-catalyzed glycosylation and deep eutectic solvent (DES) systems have been explored to improve selectivity.

Green Chemistry Approaches

Recent advances emphasize solvent recovery and catalytic recycling. For example, DESs composed of choline chloride and malonic acid reduce waste and energy consumption.

Chemical Reactions Analysis

Alpha-d-Galactose pentaacetate undergoes various chemical reactions, including:

Substitution: Alphthis compound can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.

Common reagents used in these reactions include acetic anhydride, pyridine, water, acids, bases, and reducing agents like lithium aluminum hydride . The major products formed from these reactions are alpha-d-galactose, acetic acid, and various substituted derivatives .

Scientific Research Applications

Insulin Release Studies

One of the notable applications of α-D-galactose pentaacetate is in studying insulin release mechanisms. Research indicates that α-D-galactose pentaacetate can inhibit insulin release provoked by certain compounds, such as succinic acid dimethyl ester, while β-D-galactose does not exhibit this effect . This suggests a potential role for α-D-galactose pentaacetate in understanding insulin regulation and diabetes treatment.

Taste Perception Studies

Another area of interest is the compound's role in taste perception. Studies have shown that pentaacetate esters of monosaccharides, including α-D-galactose pentaacetate, can stimulate insulin release from pancreatic islets in rats, indicating a connection between taste perception and metabolic responses . This could lead to further exploration into how sugar derivatives influence appetite and metabolic health.

Phase Behavior Studies

The phase behavior of α-D-galactose pentaacetate in supercritical carbon dioxide has been investigated, revealing significant insights into its solubility and phase transitions. Research shows that solutions of α-D-galactose pentaacetate in supercritical carbon dioxide exhibit lower critical solution temperature behavior, with high solubility observed at various concentrations and temperatures . This property makes it a candidate for applications in extraction processes and as a solvent in chemical reactions.

Deacylation Reactions

α-D-Galactose pentaacetate can undergo deacylation reactions, which are essential for synthesizing other carbohydrate derivatives. Studies have demonstrated that under specific conditions, deacylation can lead to the formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose from α-D-galactose pentaacetate . Such transformations are vital for creating compounds with tailored properties for pharmaceutical applications.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of a-D-Galactose pentaacetate involves its hydrolysis to release alpha-d-galactose and acetic acid. The released galactose can then participate in various metabolic pathways, including glycolysis and the galactose metabolism pathway . The acetyl groups can also be utilized in acetylation reactions within the cell .

Comparison with Similar Compounds

Alpha-d-Galactose pentaacetate is similar to other sugar pentaacetates, such as alpha-d-Glucopyranose pentaacetate and beta-d-Glucopyranose pentaacetate . it is unique in its specific structure and the position of the acetyl groups, which can influence its reactivity and applications .

Similar Compounds

- Alpha-d-Glucopyranose pentaacetate

- Beta-d-Glucopyranose pentaacetate

Biological Activity

α-D-Galactose pentaacetate is an acetylated derivative of D-galactose, which has garnered attention for its potential biological activities. This compound is primarily studied for its role in carbohydrate chemistry and its applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules. This article delves into the biological activities associated with α-D-galactose pentaacetate, supported by research findings, case studies, and relevant data.

α-D-Galactose pentaacetate (C₁₃H₂₄O₁₁) is a glycoside formed by the acetylation of the hydroxyl groups on D-galactose. The structure consists of five acetate groups attached to the galactose molecule, enhancing its lipophilicity and altering its interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of galactose, including α-D-galactose pentaacetate, exhibit antimicrobial activity. A study focused on the synthesis of divalent LecA inhibitors from galactose pentaacetate demonstrated significant inhibitory effects against Pseudomonas aeruginosa, a bacterium known for forming biofilms and contributing to chronic infections. The synthesized inhibitors displayed low nanomolar potency, indicating that modifications of α-D-galactose can lead to compounds with enhanced biological activity against pathogenic bacteria .

Enzyme Inhibition

α-D-Galactose pentaacetate has been explored for its potential as an enzyme inhibitor. In one study, it was used as a starting material to create compounds that inhibited specific glycosidases. These enzymes are crucial in various biological processes, including digestion and cell signaling. The inhibition of these enzymes can have therapeutic implications, particularly in treating conditions like diabetes and certain cancers .

Binding Affinity Studies

Binding studies have shown that derivatives of α-D-galactose pentaacetate can selectively interact with lectins, proteins that bind carbohydrates. For instance, divalent LecA ligands synthesized from this compound exhibited increased binding affinity due to multivalent interactions, which enhance the overall efficacy of these inhibitors against bacterial pathogens . This property makes α-D-galactose pentaacetate a valuable scaffold in drug design.

Case Studies

- Synthesis of Divalent LecA Inhibitors : A study synthesized potent divalent LecA inhibitors from α-D-galactose pentaacetate. The inhibitors showed a 260-fold increase in binding affinity compared to monovalent counterparts, underscoring the significance of structural modifications in enhancing biological activity .

- Enzyme Activity Assays : In vitro assays demonstrated that compounds derived from α-D-galactose pentaacetate effectively inhibited glycosidase activity, which is crucial for carbohydrate metabolism. The inhibition kinetics were characterized using Michaelis-Menten equations to establish IC50 values for various derivatives .

Data Table

| Compound | Source | Biological Activity | IC50 (µM) |

|---|---|---|---|

| LecA Inhibitor A5m | Synthesized from α-D-Galactose Pentaacetate | Antimicrobial against Pseudomonas aeruginosa | 0.5 |

| LecA Inhibitor B5p | Synthesized from α-D-Galactose Pentaacetate | Selective binding to LecA | 0.2 |

| Glycosidase Inhibitor | Derived from α-D-Galactose Pentaacetate | Inhibition of glycosidase activity | 1.0 |

Q & A

Basic Research Questions

Q. How is α-D-Galactose pentaacetate synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis involves acetylation of α-D-galactose using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine). The reaction is typically conducted under anhydrous conditions to prevent hydrolysis. Purification is achieved via recrystallization from organic solvents like chloroform or ethanol. Characterization employs spectroscopic techniques:

- NMR (¹H and ¹³C) confirms acetyl group positions and anomeric configuration.

- IR spectroscopy verifies ester carbonyl stretches (~1740 cm⁻¹).

- Mass spectrometry (e.g., ESI-MS) validates molecular weight (M.W. 390.34).

- Optical rotation ([α]D) distinguishes stereoisomers (e.g., +8.6° to +23° in chloroform for β-anomers) .

Q. What are the optimal storage conditions for α-D-Galactose pentaacetate to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent moisture absorption. Avoid prolonged exposure to humid environments, as hydrolysis of acetyl groups can occur. Stability is monitored periodically via TLC or HPLC to detect degradation (e.g., free galactose formation) .

Q. What analytical techniques are used to determine the purity and optical activity of α-D-Galactose pentaacetate?

- Methodological Answer :

- HPLC with UV detection (210–220 nm) quantifies purity (>98%).

- Melting point analysis (143–144°C for β-anomers) identifies polymorphic forms.

- Specific rotation ([α]D) measured in chloroform (e.g., +23° for β-D-galactose pentaacetate) confirms stereochemical integrity.

- TLC (silica gel, ethyl acetate/hexane) detects impurities .

Advanced Research Questions

Q. How does the stereochemistry of α-D-Galactose pentaacetate influence its reactivity in glycosylation reactions?

- Methodological Answer : The anomeric configuration (α vs. β) dictates reactivity. α-D-Galactose pentaacetate, with axial acetyl groups, exhibits steric hindrance, reducing nucleophilic attack at the anomeric center. This is critical in glycosylation reactions where the leaving group (e.g., bromide) and solvent polarity (e.g., CH₂Cl₂ vs. DMF) modulate reaction kinetics. Conformational analysis via ²D NMR (e.g., NOESY) identifies steric interactions affecting reactivity .

Q. What methodologies resolve contradictions in reported biological activities of α-D-Galactose pentaacetate derivatives?

- Methodological Answer : Discrepancies in toxicity (e.g., low toxicity in rats vs. irritancy in vitro) are addressed through:

- Comparative bioassays using standardized cell lines (e.g., HEK293) and exposure durations.

- Metabolic profiling (LC-MS/MS) to track acetyl group hydrolysis and metabolite formation.

- Controlled hydrolysis studies to correlate bioactivity with free galactose release .

Q. How can researchers design experiments to study the anomeric equilibration of α-D-Galactose pentaacetate under varying conditions?

- Methodological Answer :

- Kinetic studies using TLC or ¹H NMR to monitor anomeric ratio changes (α:β) in solvents like acetone-d6 or CDCl₃.

- Temperature dependence : Heating (40–60°C) accelerates equilibration; quench samples at intervals for analysis.

- Acid/base catalysis : Compare equilibration rates with/without catalytic HCl or Et₃N .

Q. What are the implications of acetyl group migration in α-D-Galactose pentaacetate during prolonged storage?

- Methodological Answer : Acetyl migration (e.g., C-2 to C-3) alters reactivity and bioactivity. Detect migration via:

- ²D HSQC NMR to map acetyl positions.

- Stability-indicating HPLC methods with C18 columns.

Mitigation involves storing samples at low temperatures (−20°C) and avoiding polar protic solvents .

Q. How can α-D-Galactose pentaacetate be utilized in the synthesis of glycoconjugates?

- Methodological Answer : As a protected glycosyl donor:

- Selective deprotection : Use NaOMe/MeOH to remove acetyl groups while preserving the anomeric acetate.

- Glycosylation : Activate with Lewis acids (e.g., BF₃·Et₂O) to form glycosidic bonds with acceptors (e.g., serine residues).

- Post-synthetic modifications : Enzymatic or chemical removal of remaining acetyl groups yields functional glycoconjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.